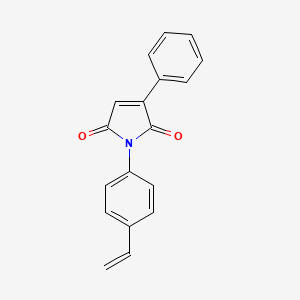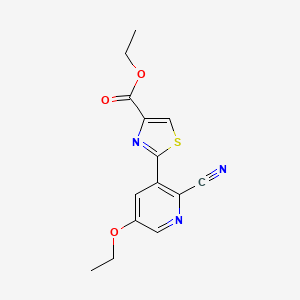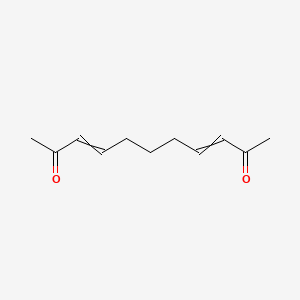
Undeca-3,8-diene-2,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Undeca-3,8-diene-2,10-dione is an organic compound with the molecular formula C11H16O2. It is characterized by the presence of two conjugated double bonds and two ketone groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of undeca-3,8-diene-2,10-dione can be achieved through various methods. One common approach involves the reaction of acylketenes with 2H-azirines. This reaction typically requires specific conditions such as thermolysis of 5-arylfuran-2,3-diones to generate acylketenes, which then react with 2H-azirines to form the desired product . Another method involves the use of dimethyl-(2-oxo-propyl)-phosphonate in the presence of sodium hydride (NaH) and dimethoxyethane (DME) as a solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
Undeca-3,8-diene-2,10-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The double bonds in the compound can participate in substitution reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation reactions often use halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in halogenated derivatives of the compound.
科学研究应用
Undeca-3,8-diene-2,10-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the context of its reactivity with biological molecules.
Industry: It can be used in the synthesis of polymers, pharmaceuticals, and other industrial chemicals
作用机制
The mechanism of action of undeca-3,8-diene-2,10-dione involves its interaction with various molecular targets and pathways. The compound’s conjugated double bonds and ketone groups allow it to participate in a range of chemical reactions, including nucleophilic addition and electrophilic substitution. These reactions can affect biological molecules and pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
5,6,6-Trimethyl-3,4-undecadiene-2,10-dione: This compound has a similar structure but with additional methyl groups.
2,6,6,10-Tetramethyl-undeca-8,10-diene-3,7-dione: Another similar compound with different substitution patterns.
Uniqueness
Undeca-3,8-diene-2,10-dione is unique due to its specific arrangement of double bonds and ketone groups, which confer distinct reactivity and properties. This makes it valuable in various research and industrial applications.
属性
CAS 编号 |
174361-55-8 |
|---|---|
分子式 |
C11H16O2 |
分子量 |
180.24 g/mol |
IUPAC 名称 |
undeca-3,8-diene-2,10-dione |
InChI |
InChI=1S/C11H16O2/c1-10(12)8-6-4-3-5-7-9-11(2)13/h6-9H,3-5H2,1-2H3 |
InChI 键 |
OBMRFRQSZHUVBZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C=CCCCC=CC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


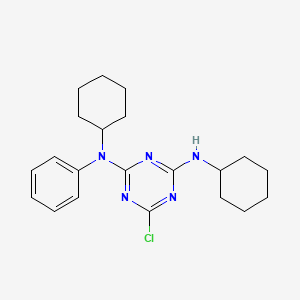
![[(1-Iodo-2-phenylethenyl)selanyl]benzene](/img/structure/B12567794.png)
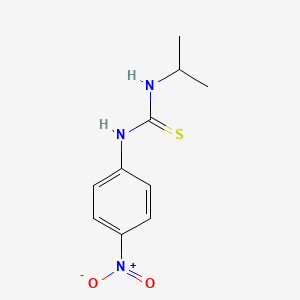
![2,9-Bis[(methylsulfanyl)methyl]-1,10-phenanthroline](/img/structure/B12567814.png)
![1,1,1-Trimethyl-N-[2-(pyridin-2-yl)ethyl]-N-(trimethylsilyl)silanamine](/img/structure/B12567825.png)
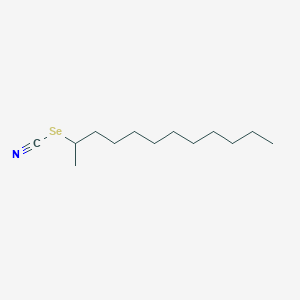
![N~1~,N~2~-Bis[2-(phenylsulfanyl)ethyl]ethanediamide](/img/structure/B12567851.png)
![N-[2,6-Bis(sulfanylidene)-1,2,3,6-tetrahydropyrimidin-4-yl]-N-methylglycine](/img/structure/B12567856.png)

![Methanone, bis[4-(4-bromobutoxy)phenyl]-](/img/structure/B12567866.png)
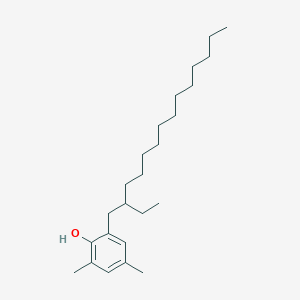
![2-({[(2-Methoxyphenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B12567881.png)
